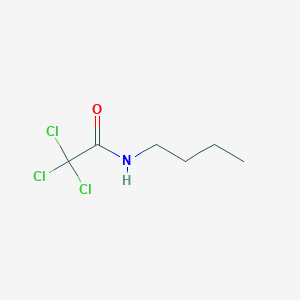

Acetamide, N-butyl-2,2,2-trichloro-

Description

Historical Context and Evolution of Trichloroacetamide (B1219227) Chemistry

The chemistry of trichloroacetamides is intrinsically linked to the development and understanding of the reactivity of the trichloroacetyl group. Historically, the focus was often on the use of related compounds, such as trichloroacetonitrile (B146778) and trichloroacetyl chloride, as reagents for introducing the trichloroacetyl moiety onto various functional groups. A significant milestone in this field was the development of trichloroacetimidates, which have become powerful reagents for the glycosylation of alcohols and other nucleophiles. The formation of trichloroacetamide byproducts during these reactions was initially seen as an undesired side reaction but later evolved into a subject of mechanistic studies, revealing insights into intermolecular aglycon transfer processes. syr.edu

The evolution of trichloroacetamide chemistry has also been driven by the quest for more efficient and milder synthetic methods. Early preparations often involved harsh conditions. However, contemporary methods offer more refined approaches. For instance, the conversion of primary amines into their corresponding N-trichloroacetyl derivatives can now be achieved under mild conditions using hexachloroacetone. rsc.org More recently, innovative photochemical methods have been developed, such as the synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) (TCE), showcasing the ongoing evolution towards more sustainable and atom-economical processes. rsc.orgsigmaaldrich.comkobe-u.ac.jpsigmaaldrich.com

Significance of the Trichloroacetyl Moiety in Synthetic Methodologies

The trichloroacetyl moiety (Cl₃C-C(O)-) is a cornerstone of the synthetic utility of N-trichloroacetamide derivatives. Its strong electron-withdrawing nature imparts several key reactive properties to the molecule.

One of the most significant applications of the trichloroacetyl group is its function as a protecting group for amines. The 2,2,2-trichloroethoxycarbonyl (Troc) group, which is closely related to the trichloroacetyl group, is a well-established protecting group for amines and alcohols. nist.gov It offers stability under a range of conditions and can be selectively removed, making it orthogonal to many other common protecting groups. nist.gov

Furthermore, the trichloroacetyl group serves as an excellent activating group . For example, N-substituted trichloroacetamides can function as blocked isocyanates . rsc.orgsigmaaldrich.comkobe-u.ac.jpsigmaaldrich.com Upon treatment with a base, they can eliminate chloroform (B151607) to generate highly reactive isocyanates in situ. These can then be trapped by various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. rsc.orgsigmaaldrich.com This methodology provides a valuable alternative to the direct handling of often toxic and moisture-sensitive isocyanates.

The trichloroacetyl group also plays a crucial role in the synthesis of complex molecules. For instance, the Overman rearrangement utilizes trichloroacetimidates, formed from allylic alcohols and trichloroacetonitrile, to synthesize allylic amines. nih.gov The stability and reactivity of the trichloroacetyl moiety are finely balanced, making it a powerful tool in the hands of synthetic chemists for constructing complex molecular architectures. nih.gov

Overview of Research Trajectories for Acetamide (B32628), N-butyl-2,2,2-trichloro- and Analogous Compounds

Current research on Acetamide, N-butyl-2,2,2-trichloro- and its analogs is focused on developing novel synthetic routes and expanding their applications as synthetic intermediates.

A notable recent advancement is the photo-on-demand in situ synthesis of N-butyl-2,2,2-trichloroacetamide from tetrachloroethylene (TCE) and n-butylamine. sigmaaldrich.com This method involves the photochemical oxidation of TCE to generate trichloroacetyl chloride in situ, which then reacts with the amine. This approach is advantageous as it avoids the direct handling of highly toxic and corrosive trichloroacetyl chloride and is applicable to a wide range of amines with varying nucleophilicity. rsc.orgsigmaaldrich.comkobe-u.ac.jpsigmaaldrich.com The reaction proceeds in high yield (approximately 97%) and represents a move towards more sustainable chemical processes by utilizing a common industrial solvent as a C2 source. sigmaaldrich.com

The primary research trajectory for Acetamide, N-butyl-2,2,2-trichloro- is its use as a precursor to butyl isocyanate . As a "blocked isocyanate," it provides a safer and more convenient way to generate and use this important reagent in synthesis. rsc.orgsigmaaldrich.com This has implications for the production of various downstream products, including pesticides, pharmaceuticals, and polymers.

Research is also exploring the synthesis and reactivity of a broader range of N-substituted trichloroacetamides. This includes analogs with different alkyl and aryl substituents, as well as those bearing other functional groups. The goal is to fine-tune the electronic and steric properties of these molecules to control their reactivity and expand their synthetic utility. For example, studies have investigated the synthesis of N-benzyl, N-phenyl, and various other N-alkynylphenyl trichloroacetamides, detailing their spectroscopic characterization. syr.edursc.org

The following tables provide a summary of key data related to Acetamide, N-butyl-2,2,2-trichloro- and its analogs.

Physicochemical Properties of Selected Trichloroacetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Acetamide, N-butyl-2,2,2-trichloro- | C₆H₁₀Cl₃NO | 218.51 | Colorless liquid | - | - |

| tert-Butyl 2,2,2-trichloroacetimidate | C₆H₁₀Cl₃NO | 218.51 | White solid | 21 | 65 (at 11 mmHg) |

| 2,2,2-Trichloroacetamide (B3429180) | C₂H₂Cl₃NO | 162.40 | Off-white crystalline powder | 139-141 | 238-240 |

| N-Benzyl-2,2,2-trichloroacetamide | C₉H₈Cl₃NO | 252.53 | White solid | 87-92 | - |

Spectroscopic Data for Acetamide, N-butyl-2,2,2-trichloro-

| Type of Spectrum | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | 6.71 (br s, 1H, NH), 3.39 (q, J = 6.7 Hz, 2H, N-CH₂), 1.60 (m, 2H, CH₂), 1.40 (sext, 2H, CH₂), 0.96 (t, 3H, CH₃) |

| ¹³C NMR | CDCl₃ | 161.9 (C=O), 92.8 (CCl₃), 41.2 (N-CH₂), 31.0 (CH₂), 19.9 (CH₂), 13.7 (CH₃) |

Comparative Synthesis of N-Substituted Trichloroacetamides

| N-Substituent | Reagents | Reaction Conditions | Yield (%) | Reference |

| n-Butyl | Tetrachloroethylene, n-butylamine, O₂ | UV light, 70°C, 2h; then 70°C, 1h | 97 | sigmaaldrich.com |

| n-Hexyl | Tetrachloroethylene, n-hexylamine, O₂ | UV light, 80°C, 2h; then 120°C, 2h | 81 | sigmaaldrich.com |

| Benzyl | N-benzyl-2-(phenylethynyl)phenylamine, trichloroacetyl chloride, triethylamine, DMAP | Chloroform, ice-water bath, 15 min | 86 | rsc.org |

Structure

3D Structure

Properties

CAS No. |

31464-96-7 |

|---|---|

Molecular Formula |

C6H10Cl3NO |

Molecular Weight |

218.5 g/mol |

IUPAC Name |

N-butyl-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |

InChI Key |

ONRADGGBQRZCAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of N Butyl 2,2,2 Trichloroacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of protons and carbons within the molecule, while advanced NMR techniques can provide information on stereochemistry and conformational isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In N-butyl-2,2,2-trichloroacetamide, the carbonyl carbon (C=O) and the trichloromethyl carbon (-CCl₃) are expected to have characteristic chemical shifts due to the strong electron-withdrawing effect of the chlorine atoms and the nature of the amide bond.

Table 2: Representative ¹³C NMR Data for 2,2,2-Trichloroacetamide (B3429180) and N-butylacetamide

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2,2,2-Trichloroacetamide chemicalbook.com | Not specified | C=O | 162.4 |

| CCl₃ | 92.5 | ||

| N-butylacetamide nih.gov | Not specified | C=O | 170.3 |

| N-C H₂ | 38.8 | ||

| CH₂-C H₂ | 32.1 | ||

| CH₂-C H₂-CH₃ | 20.1 | ||

| C H₃ | 13.8 |

Application of Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and variable temperature (VT) NMR, are invaluable for studying the stereochemistry and conformational dynamics of amides. The partial double bond character of the C-N amide bond restricts rotation, leading to the possible existence of cis and trans isomers (rotamers). azom.comnanalysis.com

NOE experiments can establish the spatial proximity of protons, which helps in differentiating between rotamers. For example, in N-formyl-o-toluidine, irradiation of the N-H protons of both isomers resulted in an enhancement of the methyl group signals, confirming their spatial closeness and aiding in the assignment of the cis and trans conformations. mdpi.com

VT-NMR studies can be employed to determine the energy barrier for the interconversion between rotamers. nih.gov By monitoring the coalescence of signals as the temperature is increased, the rate of rotation around the amide bond can be calculated. azom.comnanalysis.com This has been demonstrated in studies of pirenzepine, where the rate of interconversion between two slowly interconverting conformations was measured at various temperatures. nih.gov

For complex molecules, computational methods are often used in conjunction with experimental NMR data. The DP4+ probability analysis, which compares experimental chemical shifts with those calculated for different possible isomers, has proven effective in distinguishing between similar conformations. researchgate.net Such integrated approaches are crucial for a comprehensive understanding of the three-dimensional structure of N-substituted amides in solution.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment

The FTIR spectrum of N-butyl-2,2,2-trichloroacetamide is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent bands include the N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations.

While a specific FTIR spectrum for N-butyl-2,2,2-trichloroacetamide was not found in the provided search results, data from analogues can be used for tentative assignments. For the related compound N-butyl-2-phenylacetamide, a strong C=O stretching band is observed at 1645 cm⁻¹, and the N-H bending absorption appears at 1597 cm⁻¹. researchgate.net In various N-benzyl-2,2,2-trichloro- and tribromoacetamide (B152587) analogues, the C=O stretching vibration is consistently found in the region of 1650-1680 cm⁻¹. rsc.org The N-H stretching vibration in secondary amides typically appears as a sharp band in the range of 3300-3500 cm⁻¹. The C-Cl stretching vibrations of the trichloromethyl group are expected in the lower frequency region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for N-substituted Amides

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-butyl-2-phenylacetamide | C=O stretch (Amide I) | 1645 | researchgate.net |

| N-H bend (Amide II) | 1597 | researchgate.net | |

| N-Benzyl-2,2,2-trichloro-N-arylacetamides | C=O stretch (Amide I) | 1670-1680 | rsc.org |

| N-Benzyl-2,2,2-tribromo-N-arylacetamides | C=O stretch (Amide I) | 1650-1670 | rsc.org |

Note: This table is interactive and presents data from analogous compounds to infer the expected spectral features of N-butyl-2,2,2-trichloroacetamide.

Theoretical Vibrational Spectrum Interpretation via Potential Energy Distributions

To achieve a more detailed and accurate assignment of the vibrational modes observed in the FTIR and Raman spectra, theoretical calculations are often employed. Density Functional Theory (DFT) methods are commonly used to calculate the vibrational frequencies and intensities of a molecule. The assignment of the calculated vibrational modes to specific molecular motions is facilitated by Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for an unambiguous assignment of the vibrational bands, especially in complex molecules where many vibrations may be coupled.

While a specific theoretical vibrational analysis of N-butyl-2,2,2-trichloroacetamide using PED is not available in the provided search results, the methodology has been successfully applied to other halogenated compounds and amides. nih.govresearchgate.net For instance, a study on a halogenated ethene combined experimental IR spectroscopy with high-level quantum chemical calculations to accurately characterize the vibrational spectra. nih.gov Similarly, the vibrational spectra of various amides and related compounds have been interpreted with the aid of DFT calculations and PED analysis, leading to a thorough understanding of their vibrational properties. researchgate.netresearchgate.net Such an approach for N-butyl-2,2,2-trichloroacetamide would provide a complete and detailed assignment of its vibrational spectrum.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Detailed experimental mass spectrometry data for N-butyl-2,2,2-trichloroacetamide, including its characteristic fragmentation pattern under electron ionization, is not available in the reviewed scientific literature. While mass spectra for related compounds such as 2,2,2-trichloroacetamide are accessible, the influence of the N-butyl group on the fragmentation pathways of the target molecule can only be hypothesized. nist.gov

Generally, in the mass spectrometry of N-acylated amines, fragmentation is expected to occur at the amide bond and along the alkyl chain. jove.comlibretexts.org For N-butyl-2,2,2-trichloroacetamide, potential fragmentation could involve the loss of the butyl group, the trichloromethyl group, or rearrangements leading to other characteristic ions. However, without experimental data, a definitive fragmentation table and analysis cannot be constructed.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

There is no published X-ray crystallographic data for N-butyl-2,2,2-trichloroacetamide in the Cambridge Structural Database or other scientific repositories. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is unknown.

Advanced Computational and Theoretical Investigations of N Butyl 2,2,2 Trichloroacetamide Systems

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational modeling has been instrumental in supporting or challenging proposed reaction pathways. For reactions involving trichloroacetamide (B1219227) derivatives, understanding the energetics of intermediates and transition states is key to elucidating the operative mechanisms.

While direct computational studies focused exclusively on the alkylation reactions of N-butyl-2,2,2-trichloroacetamide are not extensively documented in the literature, the mechanistic pathways are often inferred from theoretical and experimental studies of closely related trichloroacetimidates. These compounds are known to act as alkylating agents, typically proceeding through a cationic mechanism, especially in the presence of an acid promoter.

The generally accepted mechanism involves the initial protonation of the imidate or amide nitrogen, which enhances the leaving group ability of the trichloroacetamide moiety. Subsequent departure of the neutral trichloroacetamide molecule generates a carbocation intermediate derived from the alkyl group. This highly reactive cation is then intercepted by a nucleophile to form the final alkylated product. Theoretical studies on similar systems, such as the esterification with trichloroacetimidates, support a cationic pathway where the loss of trichloroacetamide leads to a carbocation that is then trapped by a carboxylate anion. nih.gov

In the case of N-butyl-2,2,2-trichloroacetamide's involvement in a reaction, or more commonly, the related O-alkyl trichloroacetimidates, the formation of a butyl cation or a species with significant cationic character would be a critical step. The stability of this cation and the energy barrier to its formation are key parameters that can be calculated using quantum chemical methods.

Table 1: Hypothetical Energy Profile for a Proposed Cationic Alkylation Step

This interactive table outlines the theoretical stages and key energetic parameters for the formation of a butyl cation from a protonated precursor, a process central to the proposed cationic mechanism.

| Reaction Step | Description | Key Energetic Parameter | Theoretical Value (Illustrative) |

| 1. Protonation | Protonation of the amide nitrogen by an acid catalyst. | Proton Affinity | High |

| 2. Dissociation | Cleavage of the C-N bond to form a butyl cation and neutral 2,2,2-trichloroacetamide (B3429180). | Transition State Energy | High Barrier |

| 3. Intermediate | Formation of the primary butyl carbocation. | Intermediate Stability | Low (High Energy) |

| 4. Nucleophilic Attack | Trapping of the butyl cation by a nucleophile. | Reaction Energy | Exergonic |

Note: The values presented are illustrative and would require specific high-level computational studies for accurate quantification for the N-butyl system.

The reactivity of amide and imidate systems is highly sensitive to the electronic and steric nature of their substituents. Computational studies allow for a systematic investigation of these effects by modeling a series of related compounds and calculating key descriptors. researchgate.net For the N-butyl-2,2,2-trichloroacetamide system, the key substituents are the N-butyl group and the trichloromethyl group.

The electron-withdrawing nature of the trichloromethyl group is critical. It significantly increases the acidity of the N-H proton and influences the stability of the corresponding anion or the leaving group potential of the trichloroacetamide unit.

The N-butyl group, being a simple alkyl group, primarily exerts its influence through steric hindrance and weak inductive effects. Computational studies on a series of N-substituted trichloroacetamides (including N-butyl, N-hexyl, N-benzyl, and N-cyclohexyl) show subtle shifts in NMR spectra and reactivity, which can be correlated with the steric bulk and electronic properties of the N-substituent. nih.govacs.org For instance, a bulkier substituent on the nitrogen atom could sterically hinder the approach of a proton or a nucleophile, thereby affecting the reaction kinetics.

Table 2: Predicted Substituent Effects on Reactivity Descriptors

This interactive table summarizes the predicted influence of different N-alkyl groups on key reactivity parameters, based on general chemical principles and data from related systems. nih.govacs.orgkobe-u.ac.jp

| N-Substituent | Steric Hindrance | Inductive Effect (+I) | Predicted Effect on Protonation Rate | Predicted Effect on C-N Cleavage Barrier |

| Methyl | Low | Low | Highest | - |

| n-Butyl | Moderate | Moderate | High | Baseline |

| iso-Propyl | High | High | Moderate | Higher |

| tert-Butyl | Very High | Highest | Low | Highest |

| Benzyl | Moderate | Weak | High | Lower (if stabilized) |

Note: These predictions are qualitative. Quantitative assessment requires dedicated computational analysis.

Synthetic Applications and Chemical Utility of N Butyl 2,2,2 Trichloroacetamide in Organic Synthesis

Reagents in C-X Bond Forming Reactions (X = O, N, S)

Scientific literature does not currently describe a method for the synthesis of ethers and esters that utilizes N-butyl-2,2,2-trichloroacetamide as the primary reagent. The established protocol for forming ethers and esters, known as the trichloroacetimidate (B1259523) method, employs O-alkyl-2,2,2-trichloroacetimidates as the alkylating agents. In these reactions, an alcohol or carboxylic acid is reacted with an O-alkyl-2,2,2-trichloroacetimidate, which then rearranges to produce the desired ether or ester and an N-substituted-2,2,2-trichloroacetamide as a byproduct. syr.edu

Application in the Synthesis of Functionalized Aminopolycarboxylate Complexants

A significant application of the N-butyl acetamide (B32628) moiety is in the creation of specialized metal ion chelators, specifically functionalized aminopolycarboxylate complexants. An important example is N-butyl-2-acetamide-diethylenetriamine-N,N′,N′′,N′′-tetraacetic acid (DTTA-BuA), a novel complexant designed for the efficient differentiation of trivalent f-block elements (lanthanides and actinides). nih.gov

This enhanced acidity is advantageous for performing separations in low pH conditions. Research has shown that DTTA-BuA provides important differentiation between trivalent actinide (An³⁺) and lanthanide (Ln³⁺) ions when used in liquid-liquid extraction systems. nih.gov The stability constants for the formation of complexes with americium (Am³⁺) and curium (Cm³⁺) are consistently higher than for lanthanides with similar charge densities. nih.gov This selective complexation is crucial for applications such as nuclear fuel reprocessing and radioactive waste management, where separating these closely related elements is a significant challenge.

The compact coordination environment created by the octadentate DTTA-BuA ligand also inhibits the protonation of the lanthanide complexes, a factor that contributes to its unique selectivity. nih.gov Density functional theory (DFT) calculations suggest that differences in the back-donation capabilities of the f-orbitals in americium versus europium are a primary reason for the stronger proton affinity observed in the europium complex compared to the americium complex, further explaining the ligand's differentiating ability. nih.gov

Future Perspectives and Advanced Research Directions in N Trichloroacetamide Chemistry

Development of Asymmetric Synthetic Methodologies

The direct asymmetric synthesis of N-substituted trichloroacetamides is an area with significant potential for development. While direct catalytic enantioselective methods for the synthesis of the N-butyl-2,2,2-trichloroacetamide core are not yet widely established, a major focus of future research lies in the asymmetric transformation of prochiral trichloroacetamides into valuable chiral molecules. This is particularly evident in the synthesis of chiral lactams, which are significant structural motifs in many biologically active compounds.

Future research is directed towards the use of chiral catalysts to control the stereochemistry of radical cyclization reactions of N-alkenyl trichloroacetamides. researchgate.netnih.gov The development of novel chiral Lewis acids and transition metal complexes is a key objective to induce high levels of enantioselectivity in these transformations. byu.eduyoutube.com For instance, the enantioselective synthesis of γ-lactams with β-quaternary centers has been achieved through rhodium-catalyzed C-C bond activation and sulfonyl radical migration, demonstrating a pathway to complex chiral structures from related starting materials. nih.gov

Another promising avenue is the use of chiral auxiliaries attached to the nitrogen atom of the trichloroacetamide (B1219227). While this approach requires additional synthetic steps for attachment and removal, it has proven effective in controlling diastereoselectivity in various cycloaddition reactions. byu.edu The development of more efficient and easily removable chiral auxiliaries will be a continuing trend.

The exploration of organocatalysis for the enantioselective desymmetrization of prochiral trichloroacetamide derivatives also presents a compelling research direction. researchgate.net Organocatalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. mdpi.com

| Research Direction | Key Objectives | Potential Impact | Relevant Approaches |

|---|---|---|---|

| Catalytic Enantioselective Cyclizations | Develop novel chiral catalysts (Lewis acids, transition metals) for high enantioselectivity in lactam synthesis from N-alkenyl trichloroacetamides. researchgate.netnih.gov | Direct access to enantiopure nitrogen-containing heterocycles for pharmaceutical and agrochemical applications. | Rhodium-catalyzed C-C activation, Copper-catalyzed atom transfer radical cyclization (ATRC). nih.govub.edu |

| Chiral Auxiliaries | Design more efficient and easily removable chiral auxiliaries to control diastereoselectivity in cycloadditions. byu.edu | Provides a reliable method for obtaining specific stereoisomers of complex molecules. | Synthesis of substrates with covalently bonded, optically pure auxiliaries. byu.edu |

| Organocatalysis | Explore organocatalysts for the enantioselective desymmetrization of prochiral trichloroacetamides. researchgate.net | Offers a metal-free and often greener alternative for the synthesis of chiral compounds. mdpi.com | Use of chiral amines, phosphines, or thioureas to catalyze asymmetric transformations. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of N-trichloroacetamide synthesis and transformations into flow chemistry and automated platforms represents a significant leap towards safer, more efficient, and scalable chemical manufacturing. acs.org The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, are particularly relevant for reactions involving trichloroacetamides. amidetech.commit.eduaragen.com

A key area of development is the adaptation of photochemical syntheses of N-substituted trichloroacetamides to continuous flow reactors. acs.orgnih.govkobe-u.ac.jp For instance, the in situ photo-on-demand synthesis from tetrachloroethylene (B127269) and an amine is highly amenable to a flow setup, which would allow for safe, continuous production while minimizing the handling of toxic intermediates like trichloroacetyl chloride. nih.govresearchgate.net Continuous flow systems for related transformations, such as the synthesis of 2,2,2-trichloroacetophenone derivatives and their subsequent conversion to amides, have already demonstrated higher yields and shorter reaction times compared to batch processes. korea.ac.kr

Automated synthesis platforms are also poised to revolutionize the use of N-trichloroacetamides in discovery chemistry. researchgate.netsigmaaldrich.com These platforms can perform entire synthetic sequences, from reaction to purification, in a standardized and integrated manner. mit.eduamidetech.com The development of pre-packaged reagent capsules and user-friendly automated synthesizers will enable the rapid parallel synthesis of libraries of amide-containing compounds derived from N-trichloroacetamides, accelerating drug discovery and materials science research. researchgate.net

| Technology | Key Advantages | Future Research Focus | Example Application |

|---|---|---|---|

| Flow Chemistry | Enhanced safety for hazardous reactions, improved heat and mass transfer, precise process control, scalability. amidetech.comaragen.com | Development of dedicated flow reactors for photochemical and catalytic transformations of trichloroacetamides. | Continuous synthesis of N-butyl-2,2,2-trichloroacetamide from tetrachloroethylene and butylamine (B146782). nih.govkorea.ac.kr |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility, reduced manual labor. researchgate.netamidetech.com | Miniaturization for parallel synthesis in 96-well plate formats, integration of purification and analysis. researchgate.net | Automated synthesis of a library of N-substituted trichloroacetamides for biological screening. sigmaaldrich.com |

Exploration of Catalytic Transformations and Reaction Optimization

Future research in N-trichloroacetamide chemistry will heavily focus on the discovery and optimization of novel catalytic transformations. While established methods exist, there is considerable room for improvement in terms of catalyst efficiency, substrate scope, and reaction conditions.

A significant area of exploration is the refinement of copper- and ruthenium-catalyzed atom transfer radical cyclization (ATRC) of N-alkenyl trichloroacetamides to form lactams. ub.eduub.edu Research is aimed at developing more active and selective catalysts that can operate at lower temperatures and with lower catalyst loadings. ub.edu The optimization of these reactions involves a systematic study of ligands, solvents, and additives to control diastereoselectivity. ub.edunih.gov

Lewis acid-catalyzed rearrangements of trichloroacetimidates to their corresponding trichloroacetamides are also a subject of ongoing investigation. nih.govsyr.edu While effective, these reactions can be optimized for higher yields and milder conditions. The development of more efficient Lewis acid catalysts will expand the utility of this transformation.

Furthermore, the role of trichloroacetamide itself as a co-catalyst in other reactions is a fascinating and underexplored area. nih.gov In certain glycosylation reactions, the trichloroacetamide byproduct has been found to participate in the catalytic cycle, influencing both the rate and selectivity of the reaction. nih.gov Future studies will likely uncover other systems where trichloroacetamide or its derivatives can act as more than just a byproduct.

| Transformation | Catalyst System | Key Optimization Parameters | Research Goals |

|---|---|---|---|

| Atom Transfer Radical Cyclization (ATRC) | Cu(I) or Ru(II) complexes. ub.eduub.edu | Ligand structure, solvent polarity, temperature, catalyst loading. ub.edu | Improve stereoselectivity, lower catalyst loading, and broaden substrate scope for lactam synthesis. |

| Photochemical Synthesis | Photocatalysts (e.g., fac-Ir(ppy)3) or direct UV irradiation. researchgate.netacs.org | Wavelength of light, reaction time, oxygen concentration. | Develop greener and more efficient methods for the synthesis of N-substituted trichloroacetamides. |

| Lewis Acid-Catalyzed Rearrangement | BF3•OEt2, other Lewis acids. nih.gov | Choice of Lewis acid, solvent, temperature. | Achieve higher yields under milder reaction conditions for the synthesis of trichloroacetamides from trichloroacetimidates. |

| Co-catalysis | Trichloroacetamide as a co-catalyst with a primary catalyst. nih.gov | Concentration of trichloroacetamide, nature of the primary catalyst. | Elucidate and harness the co-catalytic role of trichloroacetamide in various organic transformations. |

Investigation of Advanced Materials Science Applications

The unique chemical properties of N-substituted trichloroacetamides make them attractive building blocks for the synthesis of advanced materials. A significant future direction is the exploration of these compounds in polymer chemistry and materials science.

One of the most promising applications is in the synthesis of polyurethanes. nih.govresearchgate.net N-substituted trichloroacetamides can function as blocked isocyanates, which upon reaction with alcohols, form carbamates—the building blocks of polyurethanes. acs.orgnih.gov Research is focused on developing novel fluorinated N-trichloroacetamides, which can lead to the creation of specialty polyurethanes with unique thermal and chemical resistance properties. nih.govkobe-u.ac.jp

The use of trichloroacetamide derivatives in the synthesis of nitrogen-containing heterocycles also has implications for materials science, particularly in the development of biologically active materials. researchgate.netub.edu These heterocyclic structures are prevalent in pharmaceuticals and agrochemicals. researchgate.net Therefore, developing efficient synthetic routes from trichloroacetamides contributes to the creation of new materials with potential applications in medicine and agriculture.

Furthermore, the reactivity of the trichloroacetamide group suggests potential applications in the modification of polymer surfaces and the synthesis of functional polymers. The ability of related compounds to initiate ring-opening polymerization of monomers like ε-caprolactone points towards the potential for creating biodegradable polyesters with tailored properties. mdpi.com This could involve designing N-butyl-2,2,2-trichloroacetamide derivatives with appropriate functional groups to act as initiators or chain transfer agents in polymerization reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-butyl-2,2,2-trichloroacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,2,2-trichloroacetyl chloride and n-butylamine in anhydrous dichloromethane. Key parameters include maintaining a stoichiometric ratio (1:1.1 for amine:acyl chloride) and reaction temperatures below 0°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Characterization should include melting point analysis and spectroscopic validation (FTIR for amide C=O stretch ~1650 cm⁻¹; ¹H NMR for butyl chain protons at δ 0.8–1.6 ppm) .

Q. How can solubility and phase behavior of N-butyl-2,2,2-trichloroacetamide be systematically studied?

- Methodological Answer : Use binary phase diagrams to assess solubility in solvents like water, ethanol, or naphthalene. Differential Scanning Calorimetry (DSC) can identify eutectic points and polymorphic transitions. For example, similar trichloroacetamides exhibit dual solubility curves in water due to polymorphic forms, with melting points differing by ~10°C. Cooling diluted solutions below crystallization thresholds (~80°C) can stabilize metastable forms .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Detect trichloromethyl (CCl₃) signals at δ 95–100 ppm and amide carbonyl at δ 165–170 ppm.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ at m/z ≈ 215 and fragment ions (e.g., [CCl₃CO]⁺ at m/z 117).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.